Receptor Binding Selectivity: 5-HT2A vs. 5-HT2C Discrimination (>3,800-fold) via 4-Chloro-1-ethyl-3-carbonyl Scaffold
A derivative incorporating the 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl scaffold (CHEMBL1214947 / BDBM50324567) exhibits potent and highly selective binding to the human 5-HT2A receptor over the closely related 5-HT2C subtype [1]. This scaffold-driven selectivity illustrates how the specific 4-chloro-1-ethyl-3-carbaldehyde substitution pattern, when elaborated into a bioactive molecule, can confer target discrimination not achievable with generic pyrazole carbaldehyde analogs.
| Evidence Dimension | Binding affinity (Ki) for human recombinant 5-HT2A vs. 5-HT2C receptors |
|---|---|
| Target Compound Data | Ki (5-HT2A) = 2.60 nM; Ki (5-HT2C) > 10,000 nM |
| Comparator Or Baseline | 5-HT2C receptor (same scaffold), > 10,000 nM |
| Quantified Difference | Selectivity ratio (5-HT2C Ki / 5-HT2A Ki) > 3,846-fold |
| Conditions | Displacement of [125I]DOI from human recombinant receptors expressed in HEK293 cells, 1 hr incubation, scintillation counting |
Why This Matters
This demonstrates that the 4-chloro-1-ethyl substitution pattern, when incorporated into a pharmacophore, can yield >3,800-fold selectivity between closely related GPCR subtypes—a differentiation not inherent to unsubstituted or differently substituted pyrazole carbaldehydes.
- [1] BindingDB. BDBM50324567: 2-[4-(4-Chloro-1-ethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanone (CHEMBL1214947). Ki data for 5-HT2A and 5-HT2C receptors. Accessed 2026. View Source
